

Application Notes and Protocols for OTS186935 Hydrochloride in In Vivo Studies

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Compound of Interest

Compound Name: OTS186935 hydrochloride

Cat. No.: B15588075

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Introduction

OTS186935 hydrochloride is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2, with an IC₅₀ of 6.49 nM.[1][2] It has demonstrated significant anti-tumor activity in preclinical xenograft models of human breast and lung cancer, both as a monotherapy and in combination with chemotherapeutic agents like doxorubicin.[3][4] These application notes provide detailed protocols for the formulation and in vivo administration of **OTS186935 hydrochloride**, along with a summary of its mechanism of action and key experimental data.

OTS186935 targets the SUV39H2 enzyme, which plays a crucial role in chromatin modification and DNA damage response.[5][6] SUV39H2 methylates histone H2AX at lysine 134, a modification that promotes the phosphorylation of H2AX to form γ -H2AX.[3][6] The accumulation of γ -H2AX is a key signal for DNA repair and can contribute to chemoresistance in cancer cells.[3][4] By inhibiting SUV39H2, OTS186935 reduces γ -H2AX levels, thereby potentially sensitizing cancer cells to DNA-damaging agents.[3][4]

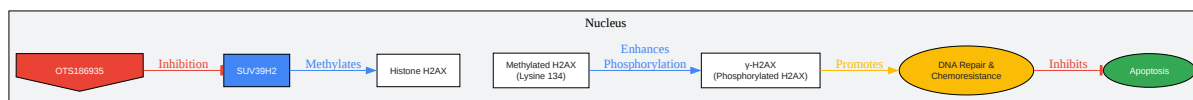
Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vivo studies of OTS186935.

Parameter	Value	Cell Line	Reference
Formulation for Intravenous (IV) Administration	5% glucose solution	MDA-MB-231, A549	[3]
Alternative Formulation (for general in vivo use)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not specified	[1]
Dosage Range (IV)	10 mg/kg - 25 mg/kg	MDA-MB-231, A549	[1][3]
Treatment Schedule	Once daily for 14 days	MDA-MB-231, A549	[3]
Tumor Growth Inhibition (TGI) at 10 mg/kg	42.6%	MDA-MB-231	[3]
Tumor Growth Inhibition (TGI) at 25 mg/kg	60.8%	A549	[3]
Combination Therapy	10 mg/kg OTS186935 with 10 mg/kg Doxorubicin	A549	[3]
Observed Toxicity	No significant body weight loss or detectable toxicity	MDA-MB-231, A549	[3][4]

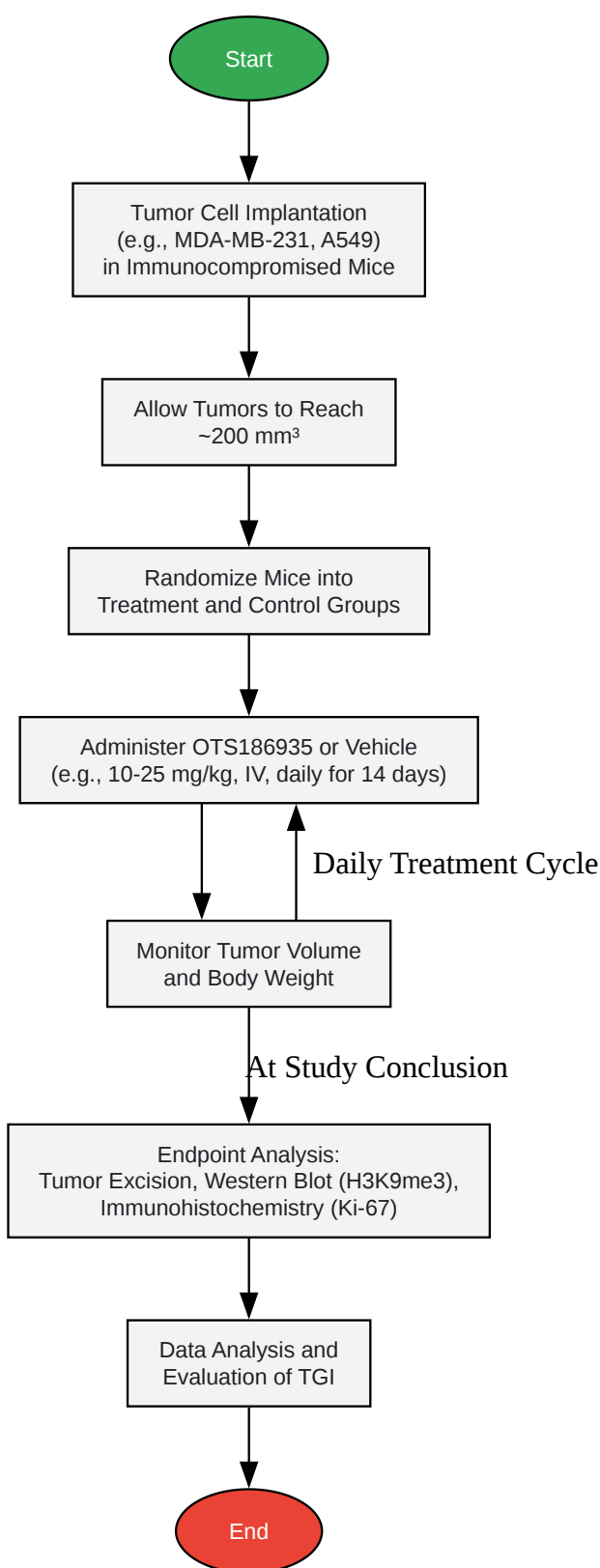
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of OTS186935 and a general experimental workflow for in vivo efficacy studies.



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Caption: Signaling pathway of OTS186935 action.



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Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Formulation of **OTS186935 Hydrochloride** for Intravenous (IV) Administration

This protocol is based on the formulation used in published xenograft studies.[\[3\]](#)

Materials:

- **OTS186935 hydrochloride** powder
- 5% Dextrose (glucose) solution for injection, sterile
- Sterile vials
- Sterile syringes and needles
- Analytical balance
- Vortex mixer
- pH meter (optional)

Procedure:

- Calculate the required amount of **OTS186935 hydrochloride**: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), you will need to prepare a stock solution of appropriate concentration.
- Weigh the **OTS186935 hydrochloride** powder: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile environment.
- Dissolve the compound: Aseptically add the weighed **OTS186935 hydrochloride** to a sterile vial. Add the required volume of 5% glucose solution.
- Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the stability of the compound under these conditions.

- Verify clarity: The final solution should be clear and free of any visible particulates.
- pH adjustment (optional but recommended): Check the pH of the final formulation and adjust to a physiologically compatible range (e.g., pH 7.0-7.4) if necessary, using sterile NaOH or HCl.
- Sterile filtration (optional but recommended): For IV administration, it is advisable to sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
- Storage and Use: It is recommended to prepare this formulation fresh on the day of use.^[1]

Protocol 2: Alternative Formulation for In Vivo Studies

This formulation is suggested by a commercial supplier and may be suitable for various routes of administration.^[1] Researchers should validate its suitability for their specific experimental design.

Materials:

- **OTS186935 hydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl), sterile
- Sterile vials and tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution in DMSO: Dissolve **OTS186935 hydrochloride** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).^[1]

- Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
- Prepare the final formulation: Add 10% of the DMSO stock solution to 90% of the prepared vehicle mixture. For example, to prepare 1 mL of the final formulation, add 100 μ L of the DMSO stock to 900 μ L of the vehicle.
- Mix thoroughly: Vortex the solution until it is homogeneous and clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]
- Storage and Use: This formulation should be prepared fresh daily.^[1]

Safety Precautions:

- Handle **OTS186935 hydrochloride** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Follow all institutional guidelines for the handling and disposal of chemical reagents and animal experimentation.

Disclaimer: These protocols are intended as a guide. Researchers should optimize and validate the formulation and administration protocol for their specific experimental conditions and animal models.

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